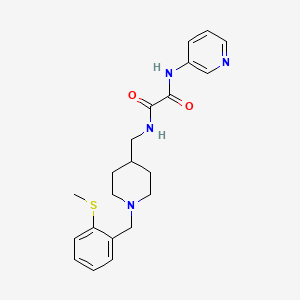

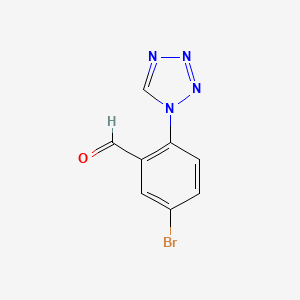

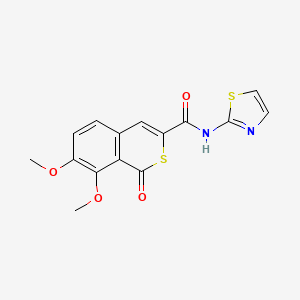

N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Structural, Hirshfeld Surface, and Theoretical Analysis

The research on conformational polymorphs of N,N'-bis(pyridin-3-ylmethyl)oxalamide reveals two distinct forms crystallizing in the monoclinic space group P21/c. Form 1 displays a planar central core with syn-periplanar terminal pyridyl rings, while form 2, with two independent molecules per asymmetric unit, shows anti-periplanar rings. Computational chemistry indicates that the energy levels of symmetric molecules with syn and anti conformations are nearly identical. The molecular packing in both forms involves supramolecular tapes formed by amide-N–H···O(amide) hydrogen bonding. In form 1, these tapes connect into layers via C–H···N(pyridyl) interactions, whereas in form 2, they link into a three-dimensional architecture through similar interactions. The study emphasizes the significance of hydrogen bonding in the molecular structure .

Synthesis Analysis in Heterocyclic Design

The synthesis of various heterocyclic compounds starting from N-1-Naphthyl-3-oxobutanamide is detailed in the research. The compound reacts with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones, which further react with α-haloketones to produce 6-thio-N-1-naphthyl-nicotinamides. These derivatives undergo cyclization to form thieno[2,3-b]pyridine derivatives. Subsequent reactions lead to the formation of various bi- or tricyclic annulated pyridine derivatives containing the naphthyl moiety. The study provides a comprehensive synthesis route for these heterocyclic compounds, with the structures confirmed by analytical and spectral data .

X-ray Diffraction in Heterocyclic Compound Analysis

X-ray diffraction studies have been conducted on 1-benzoyl-3-(pyridin-2-yl)-thiocarbamide and its reaction product with oxidants. The structures of the compounds were determined by direct methods and refined, revealing both intramolecular and intermolecular hydrogen bonds. These bonds play a crucial role in the formation of centrosymmetric molecular dimers. The study provides insights into the molecular structure and interactions within these heterocyclic compounds .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide," they do provide valuable information on related compounds. The importance of hydrogen bonding in determining the molecular structure and stability is a recurring theme. Additionally, the synthesis and structural analysis of related heterocyclic compounds offer insights into the potential reactivity and interactions that "this compound" may exhibit. The studies suggest that the compound may form stable crystalline structures and engage in hydrogen bonding, which could influence its physical state and solubility .

Chemical Reactions Analysis

The papers provide a basis for understanding the types of chemical reactions that similar heterocyclic compounds undergo. For instance, the formation of pyridine derivatives through reactions with α-haloketones and the subsequent cyclization to thieno[2,3-b]pyridine derivatives indicate a potential pathway for the synthesis and transformation of "this compound." The reactivity of the compound could be explored further in the context of forming new heterocyclic structures and derivatives .

Applications De Recherche Scientifique

Oxidation Reactions

- A study by Petride et al. (2004) discusses the oxidation of N-benzylated tertiary amines, which are chemically related to the compound , using RuO4. This research provides insights into the oxidative behavior of similar compounds (Petride, Draghici, Florea, & Petride, 2004).

Molecular Interaction Studies

- Research by Shim et al. (2002) on molecular interactions of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor highlights the relevance of piperidine derivatives in receptor binding studies. These findings may be applicable to similar piperidine-based compounds (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Synthesis and Reactions

- Mekheimer et al. (1997) discuss the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines, which shares structural similarities with the compound of interest. This research may offer insights into possible synthetic routes or reactions for related compounds (Mekheimer, Mohamed, & Sadek, 1997).

Corrosion Inhibition

- A study by Kaya et al. (2016) on the corrosion inhibition properties of piperidine derivatives on iron could be relevant, as it explores the applications of similar compounds in materials science (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Neuropharmacology

- Piccoli et al. (2012) investigated the role of certain piperidine derivatives in modulating orexin-1 receptor mechanisms, which could be pertinent to understanding the neurological applications of related compounds (Piccoli, Bonaventura, Cifani, Costantini, Massagrande, Montanari, Martinelli, Antolini, Ciccocioppo, Massi, Merlo-Pich, Fabio, & Corsi, 2012).

Propriétés

IUPAC Name |

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2S/c1-28-19-7-3-2-5-17(19)15-25-11-8-16(9-12-25)13-23-20(26)21(27)24-18-6-4-10-22-14-18/h2-7,10,14,16H,8-9,11-13,15H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAJKUSGBVABMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-((2E)-3-phenylprop-2-enyl)-1-(3-hydroxypropyl)-3,4,9-trimethyl-5,7,9-trihydr o-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)

![[(1S,2R)-2-(Dimethylamino)cyclopentyl]methanol](/img/structure/B2533031.png)

![(Z)-1,2-diphenyl-4-(2-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazono)cyclopent-2-enol](/img/structure/B2533036.png)

![1-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2533038.png)